molecular formula C19H16N4O4S B2998422 3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-75-5

3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2998422
CAS No.: 396720-75-5
M. Wt: 396.42
InChI Key: UJHTUSRQYKGNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The 4-nitrophenyl group at position 2 and the 3-methoxybenzamide substituent at position 3 contribute to its unique electronic and steric properties. The nitro group is strongly electron-withdrawing, while the methoxy group acts as an electron donor, creating a polarized molecular framework that may influence reactivity, solubility, and intermolecular interactions. This compound is structurally analogous to several derivatives studied for their crystallographic and supramolecular properties .

Properties

IUPAC Name

3-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-15-4-2-3-12(9-15)19(24)20-18-16-10-28-11-17(16)21-22(18)13-5-7-14(8-6-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHTUSRQYKGNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with a nitrophenyl group and a methoxy-substituted benzamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of precursors under acidic or basic conditions.
  • Nitration : Introduction of the nitrophenyl group using concentrated nitric acid and sulfuric acid.
  • Acylation : Attachment of the methoxybenzamide moiety through acylation with isobutyryl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound effectively inhibited various bacterial strains, suggesting their potential as antibiotic agents .

Anticancer Activity

Thienopyrazoles have been investigated for their anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines by modulating pathways involved in cell proliferation and survival. For instance, one study highlighted the ability of thienopyrazole derivatives to inhibit aurora kinase, an enzyme implicated in cancer cell division .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activity. It appears to inhibit key inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases. Research has shown that thienopyrazoles can reduce the production of pro-inflammatory cytokines in cell cultures .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Electron Transfer Reactions : The nitrophenyl group participates in redox reactions.
  • Enzyme Interaction : The thieno[3,4-c]pyrazole core interacts with various enzymes and receptors, modulating biological pathways essential for its antimicrobial and anticancer effects .

Case Studies

Several studies have focused on the efficacy of thienopyrazole compounds:

  • Antioxidant Activity : A study assessed the antioxidant effects of new thieno[2,3-c]pyrazole compounds against toxic substances in fish erythrocytes. Results indicated significant protective effects against oxidative damage .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound (7a)12 ± 1.03
  • Cancer Cell Lines : Research demonstrated that certain thienopyrazole derivatives inhibited growth in breast cancer cell lines by inducing apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Thieno/Pyrrolo-Pyrazole Derivatives

Compound Name Core Structure Substituents (R1, R2) Key Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,4-c]pyrazole R1: 4-nitrophenyl, R2: 3-methoxybenzamide Nitro (–NO₂), Methoxy (–OCH₃) ~395.41 (calculated)
N-(1-Acetyl-5-benzoyl-pyrrolo[3,4-c]pyrazol-3-yl)benzamide Pyrrolo[3,4-c]pyrazole R1: Acetyl, R2: Benzoyl Acetyl (–COCH₃), Benzoyl (–COC₆H₅) 374.39
2-Methyl-N-(2-phenyl-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole R1: Phenyl, R2: 2-methylbenzamide Methyl (–CH₃) 335.41
4-Bromo-N-[2-(4-methylphenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole R1: 4-methylphenyl, R2: 4-bromobenzamide Bromo (–Br), Methyl (–CH₃) 442.31

Key Observations:

Electronic Effects: The nitro group in the target compound enhances polarity and may reduce solubility in nonpolar solvents compared to methyl or bromo substituents .

In contrast, the smaller methyl group in allows tighter crystal packing.

Crystallographic and Supramolecular Features

Table 2: Crystallographic Data for Analogs

Compound Space Group Dihedral Angles (°) Hydrogen Bonding Interactions
Pyrrolo[3,4-c]pyrazole P21/c 87.21(8), 35.46(7) N–H···O, C–H···O, C–H···C
Target Compound Not reported Hypothesized <90° Expected N–H···O (nitro) and C–H···O (methoxy)

Analysis:

  • The fused pyrrolo[3,4-c]pyrazole ring in adopts near-planar geometry, with dihedral angles of 87.21° and 35.46° between the core and benzamide groups. Similar planarity is anticipated for the thieno analog, though nitro and methoxy substituents may introduce torsional strain .
  • Hydrogen-bonding networks in stabilize crystal packing via N–H···O and C–H···O interactions. The target compound’s nitro group could strengthen N–H···O bonds, while methoxy may form weaker C–H···O interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.